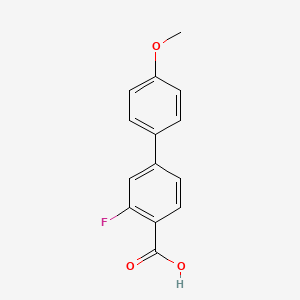

2-Fluoro-4-(4-methoxyphenyl)benzoic acid

Overview

Description

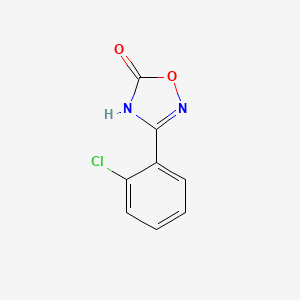

“2-Fluoro-4-(4-methoxyphenyl)benzoic acid” is a chemical compound with the molecular formula C14H11FO3 . It is a solid substance at room temperature .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzoic acid group attached to a methoxyphenyl group with a fluorine atom .Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, similar compounds undergo reactions such as nitration with fuming HNO3 .Physical And Chemical Properties Analysis

“this compound” is a solid substance at room temperature . It has a molecular weight of 246.24 . It is soluble in methanol .Scientific Research Applications

Fluorescent Sensing Applications

- The compound's derivative, 2-(3,5,6-Trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole, has been synthesized and found applicable as a fluorescent probe for sensing magnesium and zinc cations. This application is particularly noteworthy due to its high sensitivity to pH changes, enabling large fluorescence enhancements under basic conditions, attributed to the high acidity of the fluorophenol moiety (Tanaka et al., 2001).

Pharmaceutical Research

- In pharmaceutical research, a derivative of 2-Fluoro-4-(4-methoxyphenyl)benzoic acid, specifically 4-[F-18]fluoro-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl}-N-(2-pyridinyl)benzamide, has been employed as a selective serotonin 1A molecular imaging probe. This compound, used with positron emission tomography (PET), aids in quantifying receptor densities in the brains of Alzheimer's disease patients, providing insights into the progression of neurodegenerative diseases and potential therapeutic targets (Kepe et al., 2006).

Organic Synthesis and Material Science

- In organic synthesis and material science, derivatives of this compound have been utilized for the synthesis of fluorinated heterocyclic compounds, which are essential in developing new materials with unique properties. These derivatives have facilitated the efficient synthesis of pyrazolones, pyrimidines, coumarines, and benzothiopyranones, showcasing the compound's role in expanding the chemical toolbox for material scientists (Shi et al., 1996).

Therapeutic Agents Development

- The compound has also found application in the development of therapeutic agents, such as G protein-coupled receptor 40 (GPR40) agonists, which are considered potential drug targets for treating type 2 diabetes. Derivatives of this compound have shown promising results in enhancing glucose-stimulated insulin secretion in pancreatic β-cells, offering a new avenue for diabetes treatment (Sasaki et al., 2011).

Environmental Sensing

- The compound's derivatives have been explored for environmental sensing, specifically in the transformation of phenol to benzoate via para-carboxylation using fluorinated analogues. This transformation sheds light on the mechanisms of phenol degradation in anaerobic environments, contributing to our understanding of environmental remediation processes (Genthner et al., 1989).

Safety and Hazards

properties

IUPAC Name |

2-fluoro-4-(4-methoxyphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FO3/c1-18-11-5-2-9(3-6-11)10-4-7-12(14(16)17)13(15)8-10/h2-8H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSSAAJSOCSSGOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=C(C=C2)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80679117 | |

| Record name | 3-Fluoro-4'-methoxy[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80679117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1183759-96-7 | |

| Record name | 3-Fluoro-4'-methoxy[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80679117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Fluoro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile](/img/structure/B1532186.png)

![hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbothioamide](/img/structure/B1532189.png)

![[1-(2,2-diethoxyethyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1532191.png)

![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1532197.png)